molecular formula C16H17FN2O3 B5882390 N-(2,5-dimethoxyphenyl)-N'-(4-fluorobenzyl)urea

N-(2,5-dimethoxyphenyl)-N'-(4-fluorobenzyl)urea

Cat. No. B5882390
M. Wt: 304.32 g/mol
InChI Key: JGMCRRFCNURZAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-N'-(4-fluorobenzyl)urea, commonly known as 25B-NBOMe, is a synthetic psychedelic drug that belongs to the N-benzylphenethylamine class of compounds. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity among recreational drug users due to its potent psychedelic effects.

Mechanism of Action

The exact mechanism of action of 25B-NBOMe is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor, which is responsible for mediating the psychedelic effects of drugs such as LSD and psilocybin. It also has affinity for other serotonin receptors, as well as dopamine receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The effects of 25B-NBOMe are similar to those of other psychedelics, including altered perception, hallucinations, and changes in mood and thought processes. It has also been reported to cause physical effects such as increased heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

25B-NBOMe has several advantages for use in laboratory experiments, including its potency and selectivity for the 5-HT2A receptor. However, its use is limited by its potential for abuse and the lack of research on its long-term effects.

Future Directions

There are several future directions for research on 25B-NBOMe, including investigating its potential therapeutic uses for psychiatric disorders and developing new compounds with similar effects but fewer side effects. Additionally, more research is needed to understand the long-term effects of 25B-NBOMe and its potential for abuse.

Synthesis Methods

The synthesis of 25B-NBOMe involves the reaction of 2,5-dimethoxyphenylacetic acid with 4-fluorobenzylamine to form the intermediate, N-(2,5-dimethoxyphenyl)-N'-(4-fluorobenzyl)urea. This intermediate is then treated with phosphoryl chloride and triethylamine to form the final product, 25B-NBOMe.

Scientific Research Applications

25B-NBOMe has been the subject of several scientific studies due to its potent psychedelic effects. It has been used in research to investigate the neurochemical mechanisms underlying the psychedelic experience and to develop new treatments for psychiatric disorders such as depression and anxiety.

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3/c1-21-13-7-8-15(22-2)14(9-13)19-16(20)18-10-11-3-5-12(17)6-4-11/h3-9H,10H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMCRRFCNURZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-N'-(4-fluorobenzyl)urea

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